(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
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Description
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Phytotoxic Activities
Pyrazolines, including compounds related to the target molecule, have been synthesized and evaluated for their antimicrobial and phytotoxic properties. These compounds have shown significant antimicrobial activities, with certain derivatives displaying maximum effects. Moreover, all synthesized compounds demonstrated activity in phytotoxic assays, indicating their potential as herbicidal agents (Mumtaz et al., 2015).
CB1 Cannabinoid Receptor Interaction
Studies on derivatives closely related to the target molecule have shown that they can act as potent and selective antagonists for the CB1 cannabinoid receptor. This interaction is significant for developing new treatments targeting cannabinoid receptor-related disorders (Shim et al., 2002).
Structural Analysis and Isomorphism
Research into isomorphous structures of certain heterocyclic analogues, including pyrazolines, has revealed the chlorine-methyl exchange rule, showcasing the importance of molecular structure in the development of pharmaceuticals and chemicals (Swamy et al., 2013).
Antimicrobial Activity of Derivatives
New derivatives of 1,3,5-trisubstituted pyrazolines have been synthesized and showed promising antimicrobial activity, comparable to standard drugs. These findings highlight the potential for developing new antimicrobial agents (Kumar et al., 2012).
Herbicidal and Insecticidal Activities
Novel N-phenylpyrazolyl aryl methanones derivatives have been created, showing favorable herbicidal and insecticidal activities. This suggests their use in agricultural applications to protect crops from pests and weeds (Wang et al., 2015).
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-11-9-15(18-19)13-6-5-10-20(12-13)17(21)14-7-3-4-8-16(14)22-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTALEJUZZIXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.